4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
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Overview
Description
4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a ureido group, a methyl-isoxazolyl group, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenyl Ureido Intermediate: This step involves the reaction of 3-chloroaniline with an isocyanate to form the chlorophenyl ureido intermediate.
Introduction of the Methyl-Isoxazolyl Group: The intermediate is then reacted with 5-methyl-isoxazole under specific conditions to introduce the methyl-isoxazolyl group.
Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
- **4-[3-(3-Bromo-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
- **4-[3-(3-Fluoro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorine atom in the chlorophenyl group can significantly influence its reactivity and interaction with biological targets.
Biological Activity
4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 345.81 g/mol
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins .
- Cell Cycle Modulation : Studies indicate that it may influence cell cycle progression, promoting apoptosis in cancer cell lines .
Cytotoxicity and Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its effects on human promyelocytic leukemia cells (HL-60) using the MTT assay. The results indicated an IC50 range of 86 to 755 μM, with the most potent derivatives showing marked cytotoxicity .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 86 - 755 | Induces apoptosis and cell cycle arrest |
Gene Expression Analysis
Further investigation into the molecular effects revealed alterations in gene expression related to apoptosis. Specifically:
- Bcl-2 : Decreased expression was noted, indicating a pro-apoptotic effect.
- p21^WAF-1 : Increased levels suggest involvement in cell cycle regulation.
- Bax : No significant change was observed, indicating selective modulation of apoptotic pathways .
Case Studies and Clinical Relevance
The compound's relevance extends beyond laboratory studies. Clinical investigations have explored its potential as a non-steroidal anti-inflammatory drug (NSAID), particularly for conditions such as arthritis. Its selectivity for COX-2 over COX-1 suggests a favorable profile for reducing gastrointestinal side effects commonly associated with traditional NSAIDs .
Summary of Findings
- Cytotoxicity : Effective against HL-60 cells with varying potency.
- Mechanisms : Induces apoptosis and modulates cell cycle via gene expression changes.
- Clinical Implications : Potential application as a COX-2 selective inhibitor.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-11-9-16(21-26-11)22-27(24,25)15-7-5-13(6-8-15)19-17(23)20-14-4-2-3-12(18)10-14/h2-10H,1H3,(H,21,22)(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSVUQDRSPSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.